![molecular formula C14H24O3 B055577 Glycolic acid, dicyclohexyl- CAS No. 6313-70-8](/img/structure/B55577.png)
Glycolic acid, dicyclohexyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycolic acid, dicyclohexyl- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of glycolic acid, which is a well-known alpha-hydroxy acid used in various skincare products. Glycolic acid, dicyclohexyl- is synthesized through a specific method and has unique biochemical and physiological effects that make it a valuable compound for scientific research.
Wirkmechanismus
The mechanism of action of glycolic acid, dicyclohexyl- is based on its ability to form esters with carboxylic acids. This reaction involves the displacement of the hydroxyl group of glycolic acid with the carboxylic acid, resulting in the formation of an ester bond. This reaction is catalyzed by the presence of a catalyst, which enhances the rate of the reaction.
Biochemical and Physiological Effects
Glycolic acid, dicyclohexyl- has unique biochemical and physiological effects that make it a valuable compound for scientific research. This compound has been shown to have low toxicity and is relatively stable under various conditions. It is also highly soluble in organic solvents, making it easy to handle and use in various experiments.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using glycolic acid, dicyclohexyl- in lab experiments include its high solubility in organic solvents, low toxicity, and stability under various conditions. However, this compound has some limitations, such as its relatively high cost and the need for a catalyst to enhance the rate of the reaction.
Zukünftige Richtungen
There are several future directions for the use of glycolic acid, dicyclohexyl- in scientific research. One potential application is in the field of drug discovery, where this compound can be used as a reagent for the synthesis of new drug molecules. Another potential application is in the development of new materials, such as polymers and coatings, where glycolic acid, dicyclohexyl- can be used as a building block.
Conclusion
In conclusion, glycolic acid, dicyclohexyl- is a valuable compound for scientific research due to its unique biochemical and physiological effects. This compound is synthesized through a specific method and has various potential applications in organic synthesis, peptide synthesis, and drug discovery. The future directions for the use of glycolic acid, dicyclohexyl- in scientific research are promising, and this compound is likely to play a significant role in various fields in the coming years.
Synthesemethoden
Glycolic acid, dicyclohexyl- is synthesized through a specific method that involves the reaction between glycolic acid and dicyclohexylcarbodiimide (DCC) in the presence of a catalyst. The reaction results in the formation of glycolic acid, dicyclohexyl- along with dicyclohexylurea, which is removed through filtration. The resulting product is a white crystalline solid that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
Glycolic acid, dicyclohexyl- has various potential applications in scientific research. One of the significant applications of this compound is in the field of organic synthesis, where it is used as a reagent for the esterification of carboxylic acids. It is also used as a coupling agent in peptide synthesis and as a protecting group for amines and alcohols.
Eigenschaften
6313-70-8 | |
Molekularformel |
C14H24O3 |
Molekulargewicht |
240.34 g/mol |
IUPAC-Name |
2,2-dicyclohexyl-2-hydroxyacetic acid |
InChI |
InChI=1S/C14H24O3/c15-13(16)14(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12,17H,1-10H2,(H,15,16) |
InChI-Schlüssel |
LZEAYFSRBRGLSF-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(C2CCCCC2)(C(=O)O)O |
Kanonische SMILES |
C1CCC(CC1)C(C2CCCCC2)(C(=O)O)O |
6313-70-8 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.